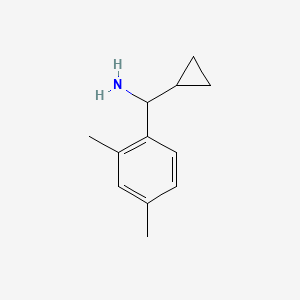
(2,4-Dimethylphenyl)cyclopropylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylphenyl)cyclopropylmethylamine is an organic compound with the molecular formula C12H17N It is a derivative of cyclopropylmethylamine, where the cyclopropyl group is attached to a 2,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2,4-Dimethylphenyl)cyclopropylmethylamine involves the reduction of cyclopropanecarbonitrile using a sodium borohydride/nickel dichloride system. The reaction is carried out in tetrahydrofuran under nitrogen protection, with the temperature controlled between 20-45°C. The reaction typically lasts for 10-18 hours . After the reaction, the mixture is cooled to room temperature, and the product is extracted and purified.
Industrial Production Methods
For industrial production, the synthesis method described above can be scaled up. The use of cyclopropyl nitrile as a starting material and the reduction with sodium borohydride/nickel dichloride system offers advantages such as cheap raw materials, mild reaction conditions, and simple post-treatment, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)cyclopropylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2,4-Dimethylphenyl)cyclopropylmethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)cyclopropylmethylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: This compound has a similar structure but with a formamide group instead of a cyclopropylmethylamine group.
(1S)(2,4-Dimethylphenyl)cyclopropylmethylamine: A stereoisomer of the compound with potential differences in biological activity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and influences its reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
54398-66-2 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
cyclopropyl-(2,4-dimethylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10,12H,4-5,13H2,1-2H3 |
InChI Key |
MTHDHHKEPLZOAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2CC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


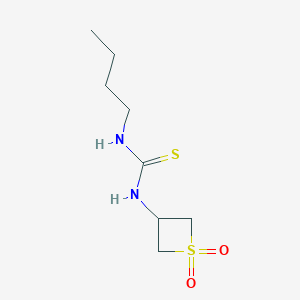
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
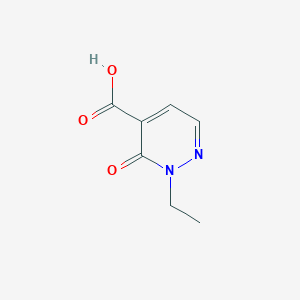
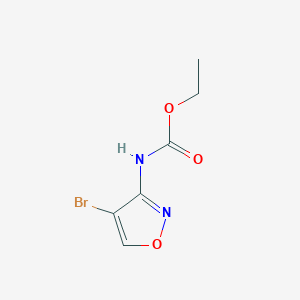
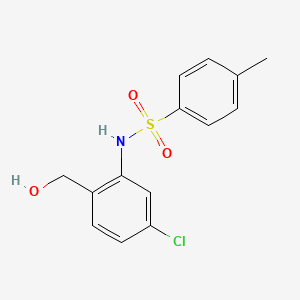
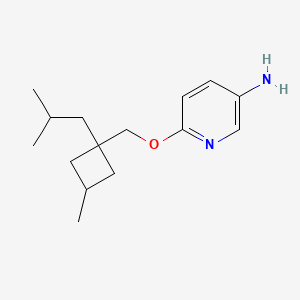
![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
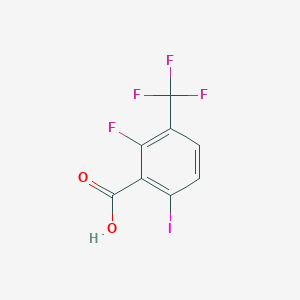
![(R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)
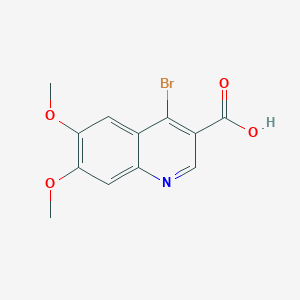
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)
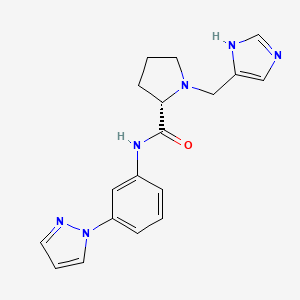
![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
![9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid](/img/structure/B13010970.png)
